Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-
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Overview
Description
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as tetraacetylethylenediamine and has the molecular formula C10H16N2O4 . This compound is particularly notable for its role as a bleach activator in household detergents and other cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- is synthesized through the acetylation of diacetylethylenediamine with acetic anhydride . The reaction typically occurs in a reactor equipped with a packed distillation column, maintaining a temperature of around 135°C and a reflux ratio of 6 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetylation processes, ensuring high purity and yield. The compound is often produced in large quantities to meet the demands of its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triacetylethylenediamine and diacetylethylenediamine, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- involves its interaction with perhydroxyl anions in the presence of an aqueous alkaline solution. This interaction leads to the formation of peracetic acid, a potent bleaching agent . The molecular targets and pathways involved in this process include the activation of oxidative pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Diacetylethylenediamine: A precursor in the synthesis of Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-.
Triacetylethylenediamine: An oxidation product of the compound.
N,N’-ethylenebis[N-acetylacetamide]: Another related compound with similar applications.
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- stands out due to its high efficiency as a bleach activator and its versatility in various applications. Its ability to generate peracetic acid under specific conditions makes it particularly valuable in both household and industrial settings .
Properties
CAS No. |
6427-64-1 |
---|---|
Molecular Formula |
C18H30N4O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-[acetyl-[2-(diacetylamino)ethyl]amino]ethyl]-N-[2-(diacetylamino)ethyl]acetamide |
InChI |
InChI=1S/C18H30N4O6/c1-13(23)19(9-11-21(15(3)25)16(4)26)7-8-20(14(2)24)10-12-22(17(5)27)18(6)28/h7-12H2,1-6H3 |
InChI Key |
GHBHDRASOMAPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(CCN(C(=O)C)C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C |
Origin of Product |
United States |
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